molecular formula C13H7F3N2O B1442672 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile CAS No. 1219454-15-5

4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile

Cat. No.: B1442672
CAS No.: 1219454-15-5
M. Wt: 264.2 g/mol
InChI Key: RNKPBLKDTQFXSS-UHFFFAOYSA-N
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Description

4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile is a chemical compound with the molecular formula C13H7F3N2O. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to a pyridine ring with a carbonitrile substituent.

Preparation Methods

The synthesis of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile involves several steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with 2-hydroxybenzonitrile under basic conditions. The reaction typically proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 2-hydroxybenzonitrile displaces the chlorine atom on the pyridine ring. The reaction is usually carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and scalability. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically target the phenoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the carbonitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group may yield quinone derivatives, while reduction of the carbonitrile group results in amine derivatives.

Scientific Research Applications

4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.

    Medicine: The compound has potential therapeutic applications, including as a precursor for the synthesis of drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials, particularly those requiring the unique properties conferred by the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The phenoxy and pyridine groups contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile can be compared with other similar compounds, such as:

    4-(2-Chlorophenoxy)pyridine-2-carbonitrile: This compound has a chlorine atom instead of a trifluoromethyl group, resulting in different chemical and biological properties.

    4-(2-Fluorophenoxy)pyridine-2-carbonitrile: The presence of a fluorine atom instead of a trifluoromethyl group affects the compound’s reactivity and stability.

    4-(2-Methylphenoxy)pyridine-2-carbonitrile: The methyl group provides different steric and electronic effects compared to the trifluoromethyl group.

The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications .

Properties

IUPAC Name

4-[2-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2O/c14-13(15,16)11-3-1-2-4-12(11)19-10-5-6-18-9(7-10)8-17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKPBLKDTQFXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OC2=CC(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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